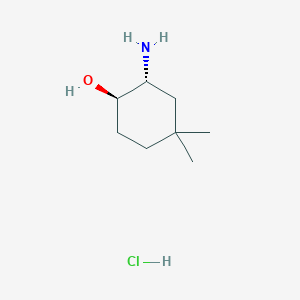![molecular formula C11H15N3O2 B2981019 N-[4-(Hydrazinocarbonyl)phenyl]-2-methylpropanamide CAS No. 671794-57-3](/img/structure/B2981019.png)
N-[4-(Hydrazinocarbonyl)phenyl]-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(Hydrazinocarbonyl)phenyl]-2-methylpropanamide, also known as N-Hydrazinocarbonyl-2-methylpropanamide or HCMPA, is an organic compound widely used in scientific research, specifically in the fields of biochemistry and physiology. It is a versatile compound that has been used in various laboratory experiments, ranging from the study of enzyme kinetics to the study of membrane transport proteins. HCMPA is a hydrazide-based compound that has been found to be effective in the inhibition of various enzymes and proteins, and has been used to study the mechanism of action of various biological processes.
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Applications
Research has shown that derivatives of N-[4-(Hydrazinocarbonyl)phenyl]-2-methylpropanamide have significant antimicrobial and antifungal properties. For instance, compounds derived from methyl 3-phenylpropanoate, after hydrazination, exhibited potent antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Fuloria et al., 2009). Similarly, other research synthesized derivatives that demonstrated antimycobacterial activity against Mycobacterium tuberculosis, indicating their applicability in treating tuberculosis infections (Küçükgüzel et al., 1999).
Antitubercular Activity
Some studies have focused on the antitubercular potential of N-[4-(Hydrazinocarbonyl)phenyl]-2-methylpropanamide derivatives. These compounds have been evaluated for their efficacy against Mycobacterium tuberculosis, including strains resistant to conventional treatments. Notably, certain derivatives have shown high activity towards isoniazid-resistant tuberculosis, offering a promising avenue for the development of new antitubercular drugs (Sriram et al., 2009).
Antiviral and Enzyme Inhibition
Research into the enzyme inhibition capabilities of N-[4-(Hydrazinocarbonyl)phenyl]-2-methylpropanamide derivatives has also been conducted, with findings suggesting their potential use in antiviral therapies. For example, specific derivatives have been identified as inhibitors of protease-activated receptors, which play a significant role in viral pathogenesis and inflammation processes, thereby indicating their therapeutic potential in treating diseases mediated by these pathways (Gardell et al., 2008).
Antihypertensive and Cardiovascular Applications
Further studies have explored the antihypertensive properties of derivatives, revealing their ability to act as α-blocking agents, thereby offering a novel approach to managing hypertension. These compounds have demonstrated good antihypertensive activity with low toxicity, suggesting their potential use in cardiovascular disease treatment (Abdel-Wahab et al., 2008).
Propiedades
IUPAC Name |
N-[4-(hydrazinecarbonyl)phenyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-7(2)10(15)13-9-5-3-8(4-6-9)11(16)14-12/h3-7H,12H2,1-2H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOULIXFTBYXIJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



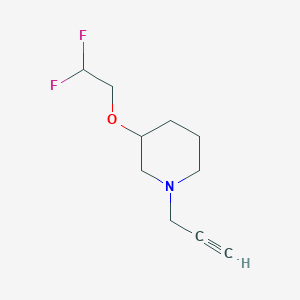
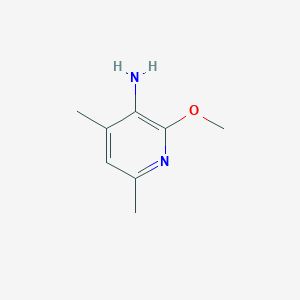
![(1R,4R)-1-(((1H-benzo[d]imidazol-1-yl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2980942.png)
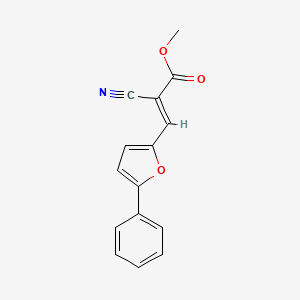
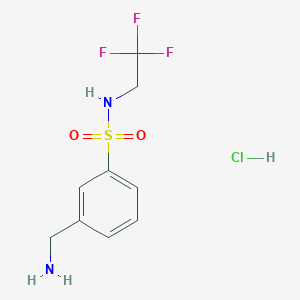

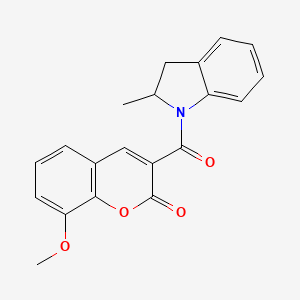
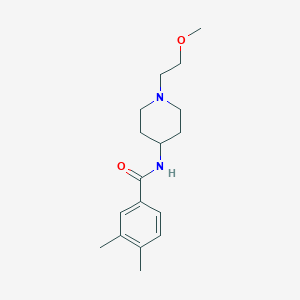
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)acetamide](/img/structure/B2980955.png)
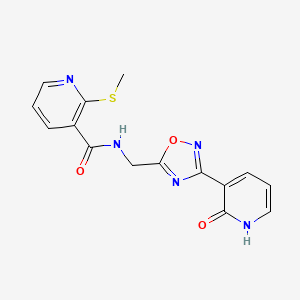
![2-Amino-4-(4-chlorophenyl)-6-(4-methoxybenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2980958.png)
